
2-methylbenzene-1,4-diamine;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylbenzene-1,4-diamine sulfate, also known as 2-methyl-1,4-benzenediamine sulfate, is an organic compound with the molecular formula C7H10N2O4S. It is a derivative of benzene, where two amino groups are substituted at the 1 and 4 positions, and a methyl group is substituted at the 2 position. This compound is commonly used in various industrial applications, including as an intermediate in the synthesis of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylbenzene-1,4-diamine sulfate typically involves the nitration of toluene to produce 2-methyl-1,4-dinitrobenzene, followed by catalytic hydrogenation to reduce the nitro groups to amino groups. The reaction conditions for nitration include the use of concentrated nitric acid and sulfuric acid at low temperatures. The hydrogenation process is carried out using a suitable catalyst such as palladium on carbon under hydrogen gas.
Industrial Production Methods
In industrial settings, the production of 2-methylbenzene-1,4-diamine sulfate follows similar synthetic routes but on a larger scale. The nitration and hydrogenation processes are optimized for efficiency and yield. The final product is obtained by reacting the 2-methyl-1,4-benzenediamine with sulfuric acid to form the sulfate salt.
Chemical Reactions Analysis
Types of Reactions
2-methylbenzene-1,4-diamine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-methylbenzene-1,4-diamine sulfate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methylbenzene-1,4-diamine sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various products. The pathways involved include oxidation-reduction reactions and electrophilic aromatic substitution.
Comparison with Similar Compounds
Similar Compounds
2-methylbenzene-1,4-diamine: The base compound without the sulfate group.
1,4-benzenediamine: Lacks the methyl group at the 2 position.
2,5-diaminotoluene: Similar structure but with amino groups at the 2 and 5 positions.
Uniqueness
2-methylbenzene-1,4-diamine sulfate is unique due to the presence of both amino and methyl groups on the benzene ring, as well as the sulfate group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C14H20N4O4S-2 |
|---|---|
Molecular Weight |
340.40 g/mol |
IUPAC Name |
2-methylbenzene-1,4-diamine;sulfate |
InChI |
InChI=1S/2C7H10N2.H2O4S/c2*1-5-4-6(8)2-3-7(5)9;1-5(2,3)4/h2*2-4H,8-9H2,1H3;(H2,1,2,3,4)/p-2 |
InChI Key |
QJQAWXLTVVHVEL-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N.CC1=C(C=CC(=C1)N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


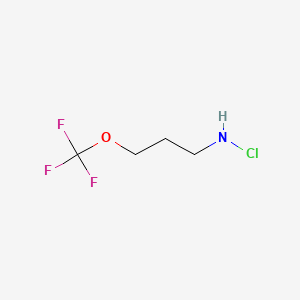

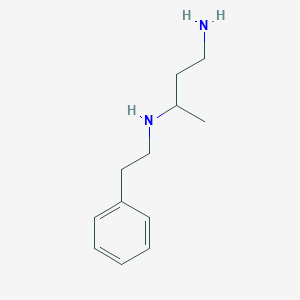

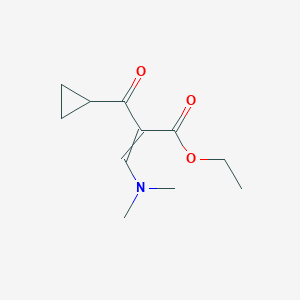
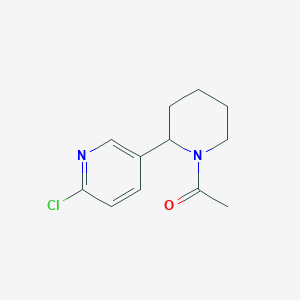
![[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine](/img/structure/B15060978.png)
![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine](/img/structure/B15060983.png)
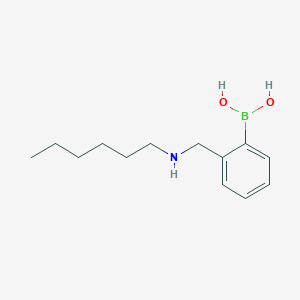
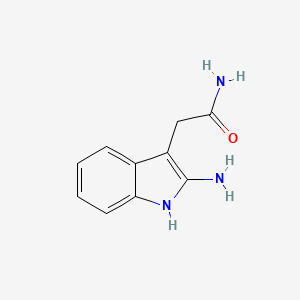
![N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B15061004.png)
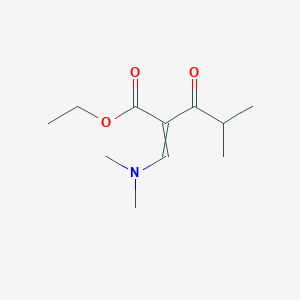
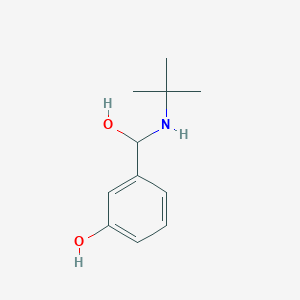
![[4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid](/img/structure/B15061032.png)
